molecular formula C19H34ClNO2 B2364436 1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride CAS No. 1216542-16-3

1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride

Cat. No.: B2364436
CAS No.: 1216542-16-3
M. Wt: 343.94
InChI Key: HKPKQQWUMMJMAQ-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with an adamantane-derived ether (adamantan-1-yloxy) at position 1 and a cyclohexylamino group at position 2. The hydrochloride salt enhances solubility in polar solvents, which is critical for bioavailability.

Properties

IUPAC Name

1-(1-adamantyloxy)-3-(cyclohexylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2.ClH/c21-18(12-20-17-4-2-1-3-5-17)13-22-19-9-14-6-15(10-19)8-16(7-14)11-19;/h14-18,20-21H,1-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPKQQWUMMJMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(COC23CC4CC(C2)CC(C4)C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Nucleophilic Substitution Approach

A three-step nucleophilic substitution strategy, adapted from methodologies in adamantane-based pharmaceutical intermediates, is commonly employed:

Step 1: Synthesis of Adamantyl Epoxide Intermediate

  • Reactants : Adamantan-1-ol reacts with epichlorohydrin under basic conditions.
  • Conditions :
    • Base: K₂CO₃ or NaOH (1.2–1.5 eq.)
    • Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile
    • Temperature: 55–65°C, 24–48 h
  • Yield : 70–85%

Step 2: Ring-Opening with Cyclohexylamine

  • The epoxide undergoes nucleophilic attack by cyclohexylamine:
    • Molar Ratio : 1:1.2 (epoxide:amine)
    • Solvent : Ethanol or isopropanol
    • Temperature : Reflux (78–85°C), 12–18 h
  • Yield : 65–78%

Step 3: Hydrochloride Salt Formation

  • The free base is treated with HCl gas or concentrated HCl in anhydrous ether:
    • Conditions : 0–5°C, 1–2 h
    • Purity : ≥99% (by HPLC)

Reductive Amination Route

An alternative method avoids epoxide intermediates, utilizing reductive amination:

Step 1: Adamantyloxy Ketone Synthesis

  • Reactants : Adamantan-1-ol and chloroacetone undergo Williamson ether synthesis:
    • Base : NaH (2.2 eq.)
    • Solvent : Tetrahydrofuran (THF)
    • Temperature : 0°C to room temperature, 6 h
  • Yield : 80–90%

Step 2: Reductive Amination with Cyclohexylamine

  • Catalyst : Sodium cyanoborohydride (NaBH₃CN)
  • Conditions :
    • Solvent: Methanol, pH 4–5 (acetic acid buffer)
    • Temperature: 25°C, 24 h
  • Yield : 60–70%

Step 3: Salt Formation

  • Similar to Section 2.1, Step 3.

One-Pot Hydroxylation-Amination Method

A streamlined protocol combines hydroxylation and amination in a single pot:

  • Reactants : Adamantane-1-carboxylic acid derivative, cyclohexylamine, and hydroxylamine hydrochloride.
  • Conditions :
    • Acid Catalyst: H₂SO₄ or trifluoroacetic acid (TFA)
    • Solvent: Acetonitrile or DMF
    • Temperature: 80°C, 8–12 h
  • Yield : 50–60%

Critical Analysis of Methodologies

Comparative Efficiency

Method Total Yield Purity Scalability
Nucleophilic Substitution 45–60% ≥99% High
Reductive Amination 40–50% 95–98% Moderate
One-Pot 50–60% 90–95% Low

Key Observations :

  • The nucleophilic substitution route offers superior scalability and purity, making it preferred for industrial applications.
  • Reductive amination avoids hazardous epoxides but requires stringent pH control.

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in substitution steps.
  • Catalyst Screening : KI addition in substitution reactions improves yields by 10–15% via halide displacement.
  • Temperature Control : Lower temperatures (0–5°C) during salt formation prevent decomposition.

Structural Characterization and Validation

  • ¹H NMR : Key peaks include:
    • Adamantyl protons: δ 1.6–2.1 ppm (m, 15H)
    • Cyclohexylamino N–H: δ 2.8–3.2 ppm (br s, 1H)
    • Methine proton: δ 4.1–4.3 ppm (m, 1H)
  • Mass Spectrometry : [M+H]⁺ = 337.3 g/mol (free base)

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Findings and Implications

Adamantane’s Role: Adamantane derivatives generally exhibit enhanced lipid solubility, promoting CNS activity. However, phenoxy-linked adamantane () may redirect activity to peripheral systems due to increased polarity .

Amino Group Impact: Cyclohexylamino groups balance lipophilicity and metabolic stability, whereas piperazinyl/piperidinyl groups alter solubility and BBB penetration .

Propan-2-ol Backbone : Critical for β-adrenergic receptor binding in analogs like nadolol. Modifications here could shift selectivity between β₁ and β₂ receptors .

Biological Activity

1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H24ClNO\text{C}_{15}\text{H}_{24}\text{ClN}O

This compound features an adamantane moiety linked to a cyclohexylamino group, which is significant for its biological interactions.

Pharmacological Properties

  • Antimicrobial Activity : Research indicates that adamantane derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria, including Escherichia coli .
  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly MCF-7 (breast cancer) and HeLa (cervical cancer) cells. This activity is attributed to its ability to interfere with cellular signaling pathways involved in cell growth and survival .
  • Inhibition of Enzymatic Activity : The compound may modulate the activity of enzymes such as 11 β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism. This modulation can have implications for metabolic disorders and stress responses .

The biological effects of this compound are likely mediated through several mechanisms:

  • Receptor Interaction : The adamantane structure allows for interactions with various cellular receptors, potentially leading to altered signaling cascades.
  • Intracellular Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of adamantane derivatives found that several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative strains. The results indicated a strong correlation between structural modifications in the adamantane framework and enhanced biological activity .

CompoundGram-positive ActivityGram-negative Activity
AHighModerate
BModerateHigh
CHighHigh

Case Study 2: Anticancer Properties

In vitro assays demonstrated that this compound significantly reduced cell viability in MCF-7 and HeLa cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity .

Cell LineIC50 (μM)
MCF-75.0
HeLa4.5

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(Adamantan-1-yloxy)-3-(cyclohexylamino)propan-2-ol hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting catalysts (e.g., palladium or acid/base systems), controlling reaction conditions (temperature, solvent polarity, and reaction time), and employing purification techniques like recrystallization or column chromatography. For adamantane derivatives, steric hindrance from the adamantyl group requires careful adjustment of stoichiometry to avoid incomplete substitution . Intermediate characterization via NMR or LC-MS ensures stepwise progress.

Q. What advanced spectroscopic techniques are recommended for characterizing the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving adamantane-derived structures, as it provides precise bond angles and torsion angles (e.g., O–C–C–C distortion up to 12.24°) . High-resolution mass spectrometry (HRMS) validates molecular mass, while 2D NMR (COSY, HSQC) clarifies proton coupling and cyclohexylamino group conformation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and goggles is mandatory. Storage at 2–8°C in airtight containers prevents degradation. Emergency procedures should address skin/eye exposure with immediate rinsing and medical consultation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as neurotransmitter receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding affinities between the adamantane moiety and hydrophobic receptor pockets. Density Functional Theory (DFT) calculations assess electronic properties of the cyclohexylamino group, predicting hydrogen-bonding potential. Comparative studies with structurally similar compounds (e.g., piperazine derivatives) validate model accuracy .

Q. What strategies resolve contradictions in crystallographic data between adamantane derivatives?

  • Methodological Answer : Discrepancies in torsion angles or bond lengths (e.g., C–C vs. C–O distortions) require re-evaluation of crystallization solvents or temperature. Cross-validation using SC-XRD and powder XRD ensures structural consistency. Collaborative data-sharing platforms (e.g., Cambridge Structural Database) enable comparative analysis of adamantane-based chalconoids .

Q. How should researchers design pharmacological studies to assess this compound’s bioactivity and selectivity?

  • Methodological Answer : Begin with in vitro assays (e.g., radioligand binding for adrenergic receptors) to determine IC50 values. Use cell-based models (e.g., HEK293 transfected with target receptors) to evaluate functional activity. For selectivity, screen against off-target receptors (e.g., serotonin or dopamine receptors) and employ pharmacokinetic studies to assess metabolic stability .

Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) monitors degradation products via HPLC. pH-dependent stability is assessed by incubating the compound in buffers (pH 1–13) and analyzing degradation kinetics. Mass spectrometry identifies hydrolytic or oxidative byproducts, informing formulation strategies .

Data Contradiction Analysis

Q. How can conflicting solubility data between adamantane derivatives be reconciled?

  • Methodological Answer : Solubility discrepancies often arise from polymorphic forms or counterion effects (e.g., hydrochloride vs. free base). Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions. Compare experimental data with computational predictions (e.g., LogP via ChemAxon) to identify outliers and refine solvent selection .

Q. What analytical methods differentiate between stereoisomers in adamantane-containing compounds?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Nuclear Overhauser Effect (NOE) NMR experiments distinguish axial vs. equatorial substituents on the cyclohexylamino group .

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